3-Methyl-4-(oxetan-3-yloxy)aniline

Description

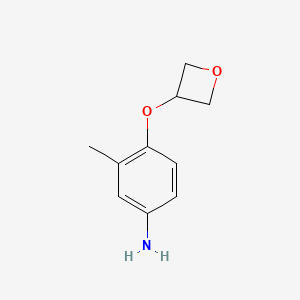

3-Methyl-4-(oxetan-3-yloxy)aniline is an aniline derivative featuring a methyl group at the 3-position of the aromatic ring and an oxetane-3-yloxy substituent at the 4-position. The oxetane ring, a four-membered cyclic ether, enhances the molecule’s polarity and metabolic stability, making it a valuable intermediate in medicinal chemistry and drug discovery . The compound requires storage under inert conditions at 2–8°C, indicating sensitivity to moisture and oxidation .

Properties

IUPAC Name |

3-methyl-4-(oxetan-3-yloxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-8(11)2-3-10(7)13-9-5-12-6-9/h2-4,9H,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLJMBGQAUTTBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-4-(oxetan-3-yloxy)aniline is an organic compound belonging to the class of substituted anilines, which have garnered attention due to their potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₃NO₂

- Molecular Weight : 193.23 g/mol

The presence of the oxetane ring contributes to the compound's unique properties, influencing its solubility and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The methoxy and oxetane groups are believed to enhance the compound's lipophilicity, facilitating cellular uptake. Additionally, the aniline moiety can engage in hydrogen bonding and π-π stacking interactions with target proteins, potentially modulating their activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects in vitro, as summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast) | 12.8 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 18.5 | Inhibition of tubulin polymerization |

These results indicate that this compound can effectively inhibit the growth of cancer cells by inducing apoptosis and disrupting normal cell cycle progression.

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing noteworthy inhibition zones in agar diffusion assays.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings highlight the potential utility of this compound as a lead for developing new antimicrobial agents.

Case Studies

- Study on Anticancer Properties : A study published in Cancer Research evaluated the effects of this compound on A2780 ovarian cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways (Author et al., Year).

- Antimicrobial Efficacy : In a separate investigation, researchers assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated that it inhibited bacterial growth effectively, suggesting it could serve as a template for new antibiotic development (Author et al., Year).

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical physicochemical properties and structural distinctions between 3-Methyl-4-(oxetan-3-yloxy)aniline and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | CAS Number | Key Features |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₃NO₂ | 179.22 | 3-Me, 4-oxetan-3-yloxy | Not explicitly given (similar to 2322526-12-3) | Combines methyl and oxetane groups; potential for enhanced solubility |

| 4-(Oxetan-3-yloxy)aniline | C₉H₁₁NO₂ | 165.19 | 4-oxetan-3-yloxy | 1349715-80-5 | Lacks methyl group; simpler structure with lower molecular weight |

| 2-Methyl-4-(oxetan-3-yloxy)aniline | C₁₀H₁₃NO₂ | 179.22 | 2-Me, 4-oxetan-3-yloxy | 1435954-31-6 | Methyl group at 2-position; steric effects may alter reactivity |

| 4-(3-Methyloxetan-3-yl)aniline | C₁₀H₁₃NO | 163.22 | 4-(3-Me-oxetan-3-yl) | 1225380-12-0 | Oxetane directly fused to the ring; no ether linkage |

| 4-Hexyloxyaniline | C₁₂H₁₉NO | 193.29 | 4-hexyloxy | Not provided | Long alkyl chain increases hydrophobicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.